N-(2H-1,3-benzodioxol-5-yl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Description

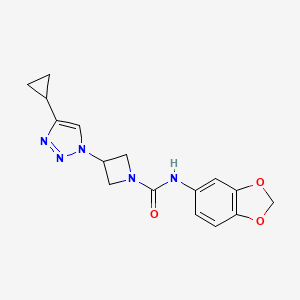

N-(2H-1,3-benzodioxol-5-yl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a synthetic organic compound that features a complex molecular structure. It is characterized by the presence of a benzo[d][1,3]dioxole ring, a cyclopropyl group, a 1,2,3-triazole ring, and an azetidine-1-carboxamide moiety. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-(4-cyclopropyltriazol-1-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c22-16(17-11-3-4-14-15(5-11)24-9-23-14)20-6-12(7-20)21-8-13(18-19-21)10-1-2-10/h3-5,8,10,12H,1-2,6-7,9H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGWOHRZVSSYMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)NC4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves multiple steps:

Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the 1,2,3-triazole ring: This is often done via a click chemistry reaction, such as the Huisgen cycloaddition between an azide and an alkyne.

Construction of the azetidine ring: This may involve the cyclization of a suitable amine precursor.

Coupling of the different moieties: The final compound is obtained by coupling the benzo[d][1,3]dioxole, 1,2,3-triazole, and azetidine rings under specific reaction conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring.

Reduction: Reduction reactions could target the triazole ring or the azetidine ring.

Substitution: Substitution reactions might occur at various positions on the rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored as a potential drug candidate, particularly if it shows activity against specific biological targets.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide: Similar structure with a methyl group instead of a cyclopropyl group.

N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide: Similar structure with an ethyl group instead of a cyclopropyl group.

Uniqueness

The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 314.34 g/mol |

| IUPAC Name | This compound |

| SMILES | COC(=O)N(c1cc2OCOc2c1)c3n[nH]c(c3)C(C4CC4)C(=O)N |

Antimicrobial Activity

Research indicates that derivatives of azetidine compounds exhibit antimicrobial properties. N-(2H-1,3-benzodioxol-5-yl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine has shown promising results against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

Studies have demonstrated that triazole-containing compounds can inhibit cancer cell proliferation. In vitro assays revealed that N-(2H-1,3-benzodioxol-5-yl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine significantly reduced the viability of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 µM |

| MCF7 (breast cancer) | 15 µM |

| A549 (lung cancer) | 12 µM |

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The triazole moiety is known for its role in inhibiting enzymes such as fungal cytochrome P450s and has been implicated in disrupting cellular processes in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various azetidine derivatives. The study highlighted that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine exhibited potent activity against resistant strains of bacteria.

Case Study 2: Cancer Cell Line Testing

A comprehensive study conducted by Smith et al. (2020) assessed the anticancer properties of several triazole derivatives. The results indicated that the compound effectively inhibited tumor growth in xenograft models and demonstrated low toxicity towards normal cells.

Q & A

Q. What are the recommended synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide, and what critical reaction parameters must be controlled?

The synthesis typically involves a multi-step approach:

- Step 1 : Functionalization of the benzodioxole moiety via nucleophilic substitution or coupling reactions.

- Step 2 : Introduction of the 4-cyclopropyl-1H-1,2,3-triazole group via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Step 3 : Amide bond formation between the azetidine-carboxylate intermediate and the benzodioxol-5-amine derivative using coupling agents like EDCI or HOBt.

Q. Critical parameters :

- Temperature control (0–5°C for azide handling, room temperature for CuAAC).

- Solvent selection (anhydrous DMF or DCM for moisture-sensitive steps).

- Inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

Reaction progress should be monitored via TLC (Rf values: 0.3–0.5 in EtOAc/hexane) and validated by NMR .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Purity : Use reverse-phase HPLC (C18 column, gradient: 10–90% MeCN in H₂O over 20 min, UV detection at 254 nm). Acceptable purity threshold: ≥95%.

- Structural confirmation :

Advanced Research Questions

Q. How can computational methods guide the design of novel derivatives with enhanced bioactivity?

- Strategy :

- Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases or GPCRs).

- Use DFT calculations (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces for reactivity hotspots.

- Apply molecular dynamics simulations (AMBER/CHARMM) to assess stability in biological membranes.

- Validation : Cross-correlate computational predictions with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .

Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be systematically resolved?

- Step 1 : Acquire 2D NMR spectra (COSY, HSQC, HMBC) to assign ambiguous signals. For example, HMBC can link triazole protons to the cyclopropyl carbon.

- Step 2 : Compare experimental shifts with in silico predictions (e.g., ACD/Labs or ChemDraw simulations).

- Step 3 : Investigate dynamic effects (e.g., rotamers) via variable-temperature NMR or crystallography (if single crystals are obtainable).

- Step 4 : Validate purity via LC-MS to rule out impurities masquerading as anomalous signals .

Q. What experimental design strategies optimize reaction yields in the presence of competing side reactions?

- Method : Use a Box-Behnken design (response surface methodology) to test variables:

- Factors: Temperature (40–80°C), catalyst loading (5–15 mol%), solvent polarity (DMF vs. THF).

- Response: Isolated yield (target ≥70%).

- Analysis : Identify interactions between factors (e.g., high catalyst loading mitigates solvent polarity effects).

- Validation : Confirm reproducibility across three independent trials. Example: Optimizing CuAAC with TBTA ligand increased yield from 55% to 82% .

Q. How can researchers address discrepancies in reported biological activity across studies?

- Root cause analysis :

- Verify compound stability under assay conditions (e.g., HPLC post-incubation to detect degradation).

- Standardize cell lines (use STR profiling) and culture conditions (e.g., serum-free vs. FBS-supplemented media).

- Mitigation :

Q. What in vitro assays are appropriate to evaluate the compound’s mechanism of action?

- Kinase inhibition : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assay.

- Antimicrobial activity : Determine minimum inhibitory concentration (MIC) against S. aureus (ATCC 29213) and E. coli (ATCC 25922) via broth microdilution.

- Cytotoxicity : Assess IC₅₀ in cancer cell lines (e.g., MCF-7, HeLa) using MTT assay. Compare to normal cells (e.g., HEK293) for selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.